molecular formula C5H5NO2 B1423834 1-Oxazol-5-YL-ethanone CAS No. 1263378-07-9

1-Oxazol-5-YL-ethanone

Cat. No. B1423834
CAS RN: 1263378-07-9
M. Wt: 111.1 g/mol
InChI Key: UWWWCKACGPJBLQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Oxazol-5-YL-ethanone is represented by the linear formula C5H5NO2 . It has a molecular weight of 111.1 .


Physical And Chemical Properties Analysis

1-Oxazol-5-YL-ethanone is a white solid . It has a density of 1.1±0.1 g/cm3, a boiling point of 183.8±13.0 °C at 760 mmHg, and a flash point of 65.0±19.8 °C .

Scientific Research Applications

Medicinal Chemistry: Synthesis of New Chemical Entities

1-Oxazol-5-YL-ethanone serves as an intermediate in the synthesis of various chemical entities. Its oxazole ring is a core structure in many drugs due to its mimicry of the peptide bond. Researchers utilize this compound to develop new medications with potential therapeutic effects .

Biological Activity: Antimicrobial and Anticancer Agents

The oxazole moiety is known for a wide range of biological activities. Derivatives of 1-Oxazol-5-YL-ethanone have been studied for their antimicrobial properties against pathogens like S. aureus and E. coli. Additionally, its analogs are explored for anticancer properties, targeting specific cancer cell lines .

Material Science: Development of Novel Materials

The presence of a carbonyl group in 1-Oxazol-5-YL-ethanone suggests its utility in material science. It could be used to develop new materials with unique properties, such as enhanced durability or thermal stability.

Chemical Synthesis: Heterocyclic Compound Formation

As a heterocyclic compound, 1-Oxazol-5-YL-ethanone is valuable in chemical synthesis. It can be used to create complex molecules for research in various fields, including organic chemistry and pharmacology .

Pharmacology: Drug Design and Discovery

The oxazole ring of 1-Oxazol-5-YL-ethanone is significant in drug design. Its ability to bind with various receptors and enzymes makes it a key molecule in the discovery of new drugs .

Analytical Chemistry: Reference Standards

In analytical chemistry, 1-Oxazol-5-YL-ethanone can be used as a reference standard due to its well-defined properties. This allows for the calibration of instruments and validation of analytical methods .

Future Directions

Oxazole derivatives, including 1-Oxazol-5-YL-ethanone, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are considered valuable for medical applications and are expected to continue to be a focus of research in the future .

properties

IUPAC Name

1-(1,3-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4(7)5-2-6-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWWCKACGPJBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314590
Record name 1-(5-Oxazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxazol-5-YL-ethanone

CAS RN

1263378-07-9
Record name 1-(5-Oxazolyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Oxazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-oxazol-5-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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